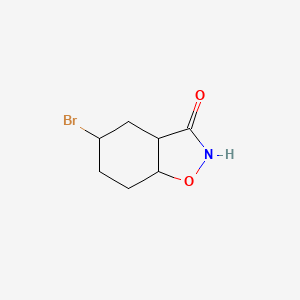
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with the molecular formula C₈H₁₀BrNO₂ It is a brominated derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the bromination of a precursor benzoxazole compound. One common method is the bromination of 3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.
Scientific Research Applications
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one: The non-brominated parent compound, which lacks the bromine atom.
5-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: A chlorinated analogue with similar properties but different reactivity.
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: A fluorinated derivative with distinct electronic and steric effects.
Uniqueness
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with molecular targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall stability and reactivity compared to its halogenated analogues.
Properties
Molecular Formula |
C7H10BrNO2 |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
5-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h4-6H,1-3H2,(H,9,10) |
InChI Key |
CBDVDPQYGAIUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















